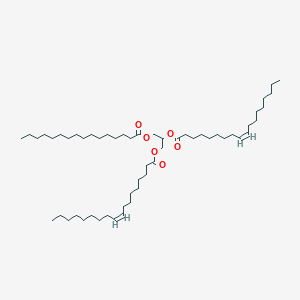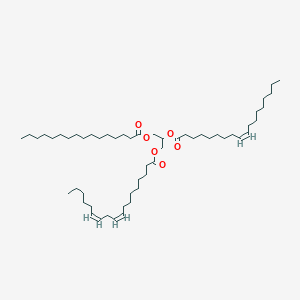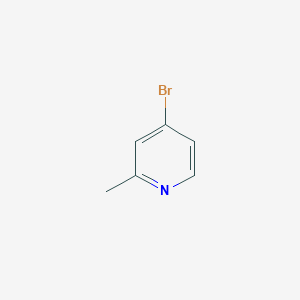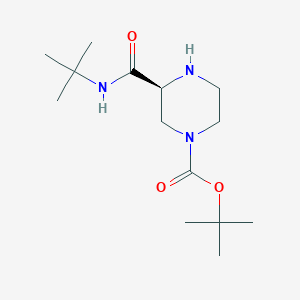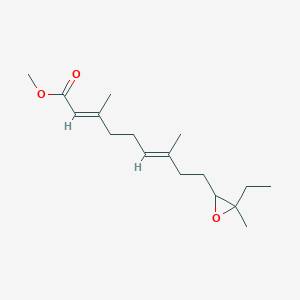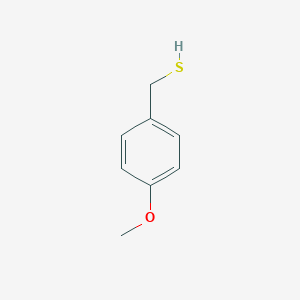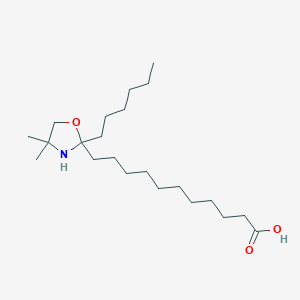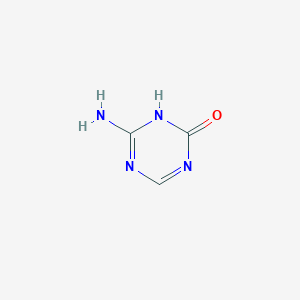
5-氮杂胞嘧啶
描述
5-Azacytosine, or 5-azaC, is a synthetic nucleoside analog of cytosine that has a wide range of applications in scientific research. It is a powerful tool for studying gene expression and epigenetics, and has been used to study a variety of biological processes, including DNA methylation, chromatin remodeling, and gene regulation. 5-azaC is also used in gene therapy, as it can be used to activate silenced genes and restore their normal function.
科学研究应用
植物体细胞胚胎发生中表观遗传变化的促进剂
5-氮杂胞嘧啶 (5-AzaC) 已知可以促进表观遗传变化,从而改善植物体细胞胚胎发生 . 体细胞胚胎发生 (SE) 是一种从不同外植体来源在短时间内产生大量植物的过程 . SE 的成功取决于许多因素,包括外植体的性质、体外培养条件产生的微环境以及基因表达的调控 .
DNA 甲基化的调节剂
5-氮杂胞嘧啶是一种 DNA 甲基化的抑制剂 . 它已被用于 SE 协议中以修改 DNA 甲基化水平 . 低甲基化和高甲基化之间的平衡似乎是 SE 成功关键 .
胚胎发生潜能的增强剂
已发现 5-氮杂胞嘧啶可以增加或降低各种外植体的胚胎发生潜能 . 这突出了它在 SE 过程中的重要性 .
体细胞胚胎发生中基因表达的影响因素
5-氮杂胞嘧啶处理和 DNA 甲基化酶基因的突变会影响拟南芥中胚胎发生反应和参与体细胞胚胎发生的基因的表达 . 这意味着 DNA 甲基化的维持和从头途径都参与了拟南芥中 SE 的调控
作用机制
Target of Action
5-Azacytosine, also known as Azacitidine, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also targets the enzyme DNA methyltransferase, impairing DNA methylation .
Mode of Action
5-Azacytosine exerts its effects through two main mechanisms. Firstly, as an analogue of cytidine, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . Secondly, it inhibits DNA methyltransferase, leading to impaired DNA methylation . This dual mode of action allows 5-Azacytosine to have anti-neoplastic activity and inhibit methylation in replicating DNA .
Biochemical Pathways
5-Azacytosine affects the biochemical pathways related to DNA methylation and RNA metabolism . By inhibiting DNA methyltransferase, it impairs DNA methylation, leading to changes in gene expression . It also disrupts RNA metabolism by incorporating into RNA, which can affect protein synthesis .
Pharmacokinetics
Azacitidine is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The quantitative determination of Azacitidine in plasma is challenging due to the required sensitivity and because of the instability in the biological matrix upon sampling . A method has been developed and validated for the determination of Azacitidine in human plasma over a concentration range of 5–500 ng/mL .
Result of Action
The result of 5-Azacytosine’s action is the induction of cytotoxicity and the inhibition of DNA methylation . This leads to changes in gene expression, disruption of RNA metabolism, and inhibition of protein and DNA synthesis . These effects make 5-Azacytosine effective in the treatment of certain types of cancer characterized by the presence of aberrant DNA methylation, such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .
生化分析
Biochemical Properties
5-Azacytosine is a chemical analogue of cytidine, a nucleoside present in DNA and RNA . It differs from cytosine by the presence of nitrogen in the C5-position, which is key in its hypomethylating activity . As an analogue of cytidine, it can incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis .
Cellular Effects
5-Azacytosine has been shown to have significant cytotoxicity against both conventional therapy-sensitive and therapy-resistant cell lines, as well as multidrug-resistant patient-derived cells . It can overcome the survival and growth advantages conferred by exogenous interleukin-6 (IL-6), insulin-like growth factor-I (IGF-I), or by adherence of cells to bone marrow stromal cells .
Molecular Mechanism
5-Azacytosine exerts its effects at the molecular level through two main mechanisms. One is the induction of cytotoxicity, where it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . The other mechanism is through the inhibition of DNA methyltransferase, impairing DNA methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-Azacytosine treatments result in nearly indistinguishable patterns of genome-wide DNA methylation . It has a slightly greater demethylating effect at higher concentrations across the genome .
Dosage Effects in Animal Models
The effects of 5-Azacytosine vary with different dosages in animal models . It has been shown to cause congenital malformations and was found to be mutagenic, clastogenic, and embryotoxic when females were dosed during gestation .
Metabolic Pathways
5-Azacytosine is involved in the DNA methylation pathway . It inhibits DNA methyltransferase, leading to hypomethylation of DNA .
Transport and Distribution
5-Azacytosine is transported and distributed within cells and tissues . It is phosphorylated to the nucleotide level by deoxycytidine kinase . Upon further anabolism to the triphosphate level, it can be incorporated into DNA .
Subcellular Localization
The subcellular localization of 5-Azacytosine is within the DNA, as it incorporates into the DNA strand . This incorporation disrupts RNA metabolism and inhibits protein and DNA synthesis .
属性
IUPAC Name |
6-amino-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239275 | |
| Record name | 5-Azacytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931-86-2 | |
| Record name | 6-Amino-1,3,5-triazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azacytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 931-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 931-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Azacytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,3,5-triazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AZACYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UW4MS7VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)


